Regioisomeric Differentiation: 5-Nitro vs. 4-Nitro Indazole Core Determines Biological Activity Vector
The nitro group position on the indazole ring is a primary determinant of biological activity. 1-Benzyl-3-methyl-5-nitroindazole places the nitro group at C-5, the position validated across the 5-nitroindazole literature for antiprotozoal activity [1]. By contrast, its regioisomer 1-benzyl-3-methyl-4-nitro-1H-indazole (same molecular formula C₁₅H₁₃N₃O₂, MW 267.28 g/mol) places the nitro at C-4, producing a distinct electronic distribution and a different reduction potential that alters bioreductive activation . In the broader nitroindazole class, 5-nitroindazole inhibits MAO-B with an IC₅₀ of 0.99 µM (Kᵢ = 0.102 µM), whereas the 7-nitro regioisomer shows an IC₅₀ of 27.8 µM—a 28-fold potency loss attributable solely to nitro position [2]. This demonstrates that nitro regioisomerism alone produces order-of-magnitude differences in target binding, and the 4-nitro isomer cannot be assumed to share the activity profile of the 5-nitro compound.
| Evidence Dimension | MAO-B inhibition potency as a function of nitro group position on indazole |
|---|---|
| Target Compound Data | 1-Benzyl-3-methyl-5-nitroindazole (nitro at C-5); class-level MAO-B IC₅₀ for 5-nitroindazole scaffold = 0.99 µM |
| Comparator Or Baseline | 1-Benzyl-3-methyl-4-nitroindazole (nitro at C-4, regioisomer); 7-nitroindazole MAO-B IC₅₀ = 27.8 µM as a reference for positional effect magnitude |
| Quantified Difference | 5-nitroindazole vs. 7-nitroindazole: ~28-fold difference in MAO-B IC₅₀ (0.99 vs. 27.8 µM); 4-nitro isomer structurally distinct from 5-nitro isomer |
| Conditions | Human recombinant MAO-B; MPTP oxidation assay (HPLC); Herraiz et al., Free Radic. Res. 2009 |
Why This Matters
Procuring the wrong regioisomer (4-nitro instead of 5-nitro) can result in complete loss of the antiprotozoal or MAO-inhibitory activity associated with the 5-nitroindazole scaffold.
- [1] Fonseca-Berzal, C., et al. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta Tropica, 2022, 234, 106607. DOI: 10.1016/j.actatropica.2022.106607. View Source
- [2] Herraiz, T.; Aran, V.J.; Guillen, H. Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin by human MAO. Free Radic. Res., 2009, 43(10), 975–984. DOI: 10.1080/10715760903159170. PMID: 19669997. View Source
